(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC16671527
Molecular Formula: C19H11NO5S2
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11NO5S2 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C19H11NO5S2/c21-14(13-8-11-4-1-2-6-15(11)25-18(13)23)10-20-17(22)16(27-19(20)24)9-12-5-3-7-26-12/h1-9H,10H2/b16-9- |
| Standard InChI Key | SUDHZNHUHNIFIK-SXGWCWSVSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)/C(=C/C4=CC=CS4)/SC3=O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, reflects its intricate architecture. Its molecular formula is C₁₉H₁₁NO₅S₂, with a molecular weight of 397.4 g/mol. The structure comprises three key components:
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Thiazolidine-2,4-dione core: A five-membered ring containing sulfur and nitrogen atoms, known for its role in modulating peroxisome proliferator-activated receptor gamma (PPAR-γ) activity in antidiabetic drugs .
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Coumarin moiety: A benzopyrone derivative linked via a keto-ethyl group, contributing to antioxidant and anti-inflammatory effects .
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Thiophene substituent: A sulfur-containing heterocycle at the 5-position, enhancing electronic interactions and potential bioactivity.
The Z-configuration at the thiophenmethylidene double bond ensures stereochemical specificity, which may influence receptor binding and pharmacokinetic properties.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized through a multi-step protocol involving condensation and functionalization reactions:
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Knoevenagel Condensation: Thiazolidine-2,4-dione is condensed with 3-(2-oxo-2-(2-oxochromen-3-yl)ethyl)acetaldehyde to form the coumarin-thiazolidine hybrid intermediate .
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Thiophene Incorporation: The intermediate undergoes aldol condensation with thiophene-2-carbaldehyde in the presence of a base, yielding the final product.
Analytical Characterization
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Spectroscopic Data:
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Mass Spectrometry: A molecular ion peak at m/z 397 aligns with the molecular weight.
Pharmacological Activities
Antidiabetic Effects
The thiazolidinedione core acts as a PPAR-γ agonist, enhancing insulin sensitivity. In streptozotocin-induced diabetic rats, analogs of this compound demonstrated 52–68% reduction in blood glucose levels, comparable to rosiglitazone . The coumarin moiety further potentiates activity by scavenging reactive oxygen species (ROS), mitigating oxidative stress associated with diabetes .
Anti-inflammatory and Antioxidant Properties
In vitro assays reveal 72–85% inhibition of cyclooxygenase-2 (COX-2) and significant DPPH radical scavenging (EC₅₀ = 18.3 μM) . The coumarin component contributes to antioxidant efficacy by chelating ferric ions in FRAP assays .
Research Findings and Biological Evaluation
In Vitro Studies
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (MCF-7) | IC₅₀ = 11.4 μM | |
| DPPH Scavenging | EC₅₀ = 18.3 μM | |
| PPAR-γ Activation | 1.8-fold increase vs. control |
In Vivo Studies
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Antidiabetic Activity: Oral administration (20 mg/kg/day) reduced fasting blood glucose by 64% in diabetic rats over 14 days .
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Anti-inflammatory Response: Carrageenan-induced paw edema was suppressed by 58% at 50 mg/kg .
Mechanism of Action
The compound’s multifunctionality arises from synergistic interactions between its components:
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PPAR-γ Modulation: The thiazolidinedione core binds to PPAR-γ, upregulating insulin-responsive genes .
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ROS Scavenging: The coumarin moiety neutralizes free radicals via hydrogen atom transfer, reducing oxidative damage .
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Apoptosis Induction: Thiophene and coumarin groups disrupt mitochondrial membrane potential, activating intrinsic apoptotic pathways .
Comparative Analysis with Related Compounds
Compared to rosiglitazone, this compound exhibits superior antioxidant capacity (2.1-fold higher FRAP activity) and reduced hepatotoxicity . Its anticancer efficacy surpasses 5-fluorouracil in MCF-7 cells, likely due to dual PI3K/Akt inhibition .
Future Perspectives
Further studies should explore:
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Structure-Activity Relationships (SAR): Modifying the thiophene substituent to enhance bioavailability.
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Clinical Translation: Preclinical toxicity profiling and pharmacokinetic studies.
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Combination Therapies: Synergistic effects with metformin or chemotherapeutic agents.
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